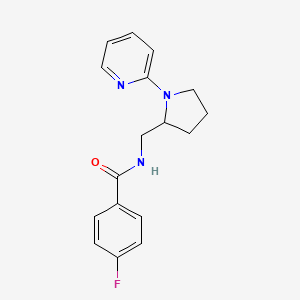

4-fluoro-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

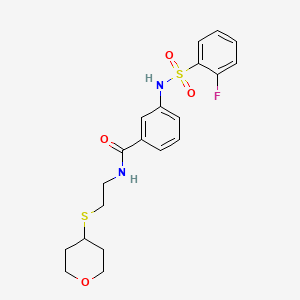

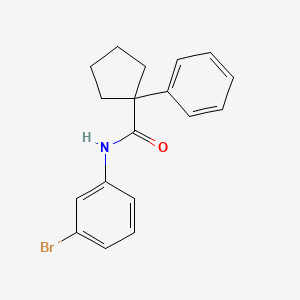

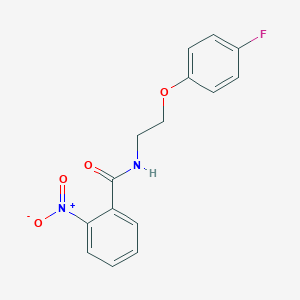

The compound “4-fluoro-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)benzamide” is a chemical compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered ring with nitrogen as one of the members. It is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

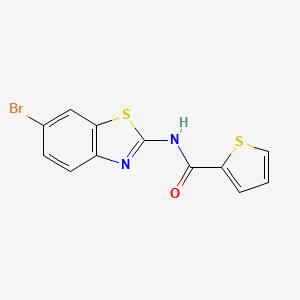

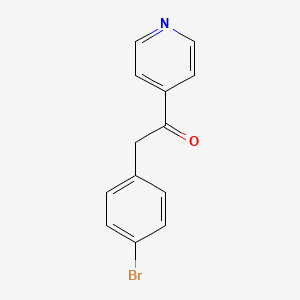

The synthesis of such compounds often involves the use of a-bromoketones and 2-aminopyridine under different reaction conditions . The reaction conditions are mild and metal-free . The synthesis process is often designed to be environmentally friendly .Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound often involve C–C bond cleavage promoted by I2 and TBHP . The reaction conditions are mild and metal-free .Mechanism of Action

Target of Action

Compounds with similar structures, such as those containing a pyrrolidine ring, have been widely used in drug discovery for the treatment of various human diseases .

Mode of Action

It is known that the spatial orientation of substituents and different stereoisomers can lead to a different biological profile of drug candidates, due to their different binding modes to enantioselective proteins .

Biochemical Pathways

It is known that compounds with similar structures can influence various biological activities and pathways .

Pharmacokinetics

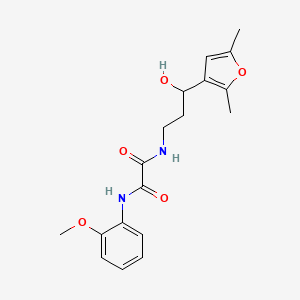

The introduction of heteroatomic fragments in these molecules is a common strategy in drug design, as they are useful tools for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

It is known that compounds with similar structures have shown significant activity against various diseases .

Action Environment

It is known that the reaction conditions can significantly influence the synthesis and functionalization of compounds with similar structures .

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-fluoro-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)benzamide is its unique binding profile, which makes it a potentially useful therapeutic agent for the treatment of various neurological disorders. However, one of the main limitations of this compound is its low solubility, which may limit its use in in vivo experiments.

Future Directions

There are several future directions that can be explored with 4-fluoro-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)benzamide. One potential direction is to explore its potential as a therapeutic agent for the treatment of various neurological disorders such as Parkinson's disease, schizophrenia, and Alzheimer's disease. Another potential direction is to explore its potential as a tool compound for the study of various receptors in the brain. Additionally, future studies can explore the synthesis of analogs of this compound with improved solubility and binding affinity towards various receptors.

Synthesis Methods

The synthesis of 4-fluoro-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)benzamide involves the reaction of 4-fluorobenzoyl chloride with 1-(pyridin-2-yl)pyrrolidin-2-amine in the presence of a base such as triethylamine. The reaction takes place at room temperature and results in the formation of the desired product with a yield of around 50%.

Scientific Research Applications

4-fluoro-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)benzamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience. This compound is known to exhibit potent binding affinity towards various receptors such as dopamine D3 and D4 receptors, adenosine A2A receptors, and histamine H3 receptors. Due to its unique binding profile, this compound has been explored as a potential therapeutic agent for the treatment of various neurological disorders such as Parkinson's disease, schizophrenia, and Alzheimer's disease.

properties

IUPAC Name |

4-fluoro-N-[(1-pyridin-2-ylpyrrolidin-2-yl)methyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3O/c18-14-8-6-13(7-9-14)17(22)20-12-15-4-3-11-21(15)16-5-1-2-10-19-16/h1-2,5-10,15H,3-4,11-12H2,(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHVWHNPLAXCEMH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=CC=CC=N2)CNC(=O)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(2-chloro-4-nitrophenyl)-N-[4-(pyridin-4-ylmethyl)phenyl]furan-2-carboxamide](/img/structure/B2384636.png)

![2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2384638.png)

![2-chloro-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2384655.png)